molecular formula C20H26N2O2 B1440405 N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide CAS No. 1020055-97-3

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide

Cat. No.: B1440405
CAS No.: 1020055-97-3
M. Wt: 326.4 g/mol
InChI Key: HWIUHMFWKMYUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide is a butanamide derivative featuring a 4-aminophenyl group attached to the amide nitrogen and a 2-(sec-butyl)phenoxy substituent at the second carbon of the butanamide backbone.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-4-14(3)17-8-6-7-9-19(17)24-18(5-2)20(23)22-16-12-10-15(21)11-13-16/h6-14,18H,4-5,21H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIUHMFWKMYUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H26_{26}N2_{2}O2_{2}
  • Molar Mass : 326.44 g/mol
  • Functional Groups : The compound contains an amine group and a phenoxy group, which are known to influence biological activity.

The presence of both amine and ether functionalities suggests that this compound could interact with various biological targets, including enzymes and receptors, potentially leading to significant pharmacological effects.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. These effects are crucial for developing therapeutic agents aimed at managing pain and inflammatory diseases. The compound's interaction with specific biological targets is essential for understanding its therapeutic potential.

The mechanism of action involves:

  • Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting their activity or altering their function.
  • Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways and influencing cellular responses.

Case Studies

Several studies have investigated the biological effects of structurally related compounds, providing insights into the potential applications of this compound:

  • Antitumor Activity : Research on similar compounds, such as 2-(4-aminophenyl)benzothiazoles, demonstrated potent antitumor activity by inducing DNA adduct formation in sensitive carcinoma cells. This suggests that derivatives of aminophenyl compounds could also possess anticancer properties .
  • Inhibition of DNA Methylation : Compounds similar to this compound have been shown to inhibit DNA methyltransferases, indicating a potential role in cancer therapy by altering epigenetic regulation .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Butanamide Backbone : This is achieved through acylation reactions.
  • Substitution Reactions : The introduction of the sec-butyl phenoxy group is critical for enhancing lipophilicity and bioavailability.

These steps ensure that the compound retains its structural integrity while optimizing its biological properties.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-Aminophenyl)-4-tert-butyl-N-methylbenzamideAminophenyl and tert-butyl groupsEnzyme inhibition
N,N’-Bis(4-aminophenyl)terephthalamideMultiple aminophenyl groupsAntitumor effects

This compound stands out due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.

Scientific Research Applications

Medicinal Chemistry

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide is primarily investigated for its potential therapeutic effects. Preliminary studies indicate that it may possess anti-inflammatory and analgesic properties, making it a candidate for pain management and inflammatory disease treatments. Its interaction with specific enzymes and receptors is crucial for understanding its pharmacological potential .

Biochemical Studies

The compound's unique functional groups allow it to interact with various biological targets, including enzymes involved in metabolic pathways. Research often employs techniques such as:

  • Enzyme inhibition assays
  • Receptor binding studies
    These methods help elucidate the mechanisms by which the compound exerts its biological effects .

Case Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested against several inflammatory models, showing promise as a therapeutic agent for conditions like arthritis .

Case Study 2: Analgesic Effects

In another investigation, the analgesic effects of the compound were evaluated using pain models in rodents. Results indicated that it effectively reduced pain response, suggesting its potential utility in developing new analgesics .

Potential Industrial Applications

Beyond medicinal uses, this compound has been proposed for applications in:

  • Biopharmaceutical production : As a reagent in drug formulation processes.
  • Polymer chemistry : Serving as a monomer in the synthesis of advanced materials due to its reactive functional groups .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide and related compounds:

Compound Name Amide Substituent Phenoxy Substituent Key Features Melting Point (°C) Yield (%) Reference
This compound 4-Aminophenyl 2-(sec-butyl)phenoxy Amino group enhances H-bonding; sec-butyl increases lipophilicity N/A N/A Target
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide 3-Methoxyphenyl 4-tert-butylphenoxy tert-butyl increases steric bulk; methoxy enhances electron density N/A N/A
(Rac)-6b (NTU compound) [1,1'-Biphenyl]-4-ylmethyl 4-fluoro-3-(trifluoromethyl)phenoxy Fluorine/trifluoromethyl enhance electronegativity and metabolic stability 91–93 74
(Rac)-6c (NTU compound) 4-Cyanobenzyl 4-fluoro-3-(trifluoromethyl)phenoxy Cyano group improves polarity; lower melting point 70–72 79
N-(4-sec-butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide 4-sec-butylphenyl Phenylsulfanyl Sulfur atom introduces potential redox activity N/A N/A
Key Observations:
  • Amino vs.
  • sec-Butyl vs. tert-Butyl : The sec-butyl group in the target compound offers moderate steric hindrance and lipophilicity compared to the bulkier tert-butyl group in ’s compound, which may reduce metabolic stability but improve membrane permeability .
  • Halogenated Phenoxy Groups: Compounds like (Rac)-6b and 6c () incorporate fluorine and trifluoromethyl groups, which increase electronegativity and resistance to oxidative metabolism. The target compound lacks halogens, which may affect its pharmacokinetic profile .

Physicochemical Properties

  • Melting Points: The NTU compounds () exhibit melting points between 70–93°C, influenced by substituent polarity. The target compound’s amino group may elevate its melting point compared to cyano-substituted analogs like (Rac)-6c .
  • Spectral Data: NMR and HRMS data for analogs (e.g., δ 7.2–8.1 ppm in ¹H NMR for aromatic protons in ) suggest the target compound’s spectra would show distinct shifts for the aminophenyl and sec-butylphenoxy moieties .

Preparation Methods

Formation of Butanamide Backbone

  • Starting Materials : The process begins with 2-(2-sec-butylphenoxy)butanoic acid or its activated derivative (e.g., acid chloride or anhydride).
  • Acylation Reaction : The acid derivative undergoes an amide bond formation with 4-aminophenylamine (para-aminophenylamine) under controlled conditions.
  • Reaction Conditions : Commonly, the reaction is performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF), with a base (e.g., triethylamine) to neutralize the generated acid.
  • Catalysts and Reagents : Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) may be used to facilitate amide bond formation.
  • Temperature and Time : The reaction is typically carried out at low to moderate temperatures (0–25 °C) to prevent side reactions and is monitored until completion, usually within several hours.

Introduction of the sec-Butyl Phenoxy Group

  • Substitution Reaction : The sec-butyl phenoxy substituent is introduced via nucleophilic aromatic substitution or ether formation.
  • Preparation of sec-Butyl Phenol Intermediate : The sec-butyl substituent is first introduced onto phenol via Friedel-Crafts alkylation or other alkylation methods.
  • Coupling with Butanamide : The phenoxy group is then linked to the butanamide moiety through an ether bond, often involving a halogenated butanoic acid derivative reacting with the sec-butyl phenol under basic conditions.
  • Optimization : Reaction parameters such as solvent choice, temperature, and catalyst presence are optimized to maximize yield and purity.

Representative Synthetic Route

Step Reaction Type Reactants Conditions Outcome
1 Alkylation Phenol + sec-butyl halide Lewis acid catalyst, e.g., AlCl3, reflux sec-Butyl phenol intermediate
2 Formation of acid derivative 2-(sec-butyl phenoxy)butanoic acid or acid chloride Oxidation or chlorination steps Activated acid derivative
3 Amide bond formation 4-Aminophenylamine + acid derivative Base, coupling agent, inert solvent, 0–25 °C N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide

Research Findings on Synthesis

  • The acylation reaction forming the butanamide backbone is critical for maintaining the compound’s structural integrity and biological activity. Use of coupling agents like DCC or EDC improves reaction efficiency and product purity.
  • The sec-butyl phenoxy group significantly increases the compound’s lipophilicity, which is important for membrane permeability in biological systems. Its introduction via alkylation and subsequent ether formation is well-established in medicinal chemistry.
  • Microwave-assisted synthesis has been explored in related compounds to enhance reaction rates and yields, although specific application to this compound requires further study.
  • Purity of the final compound is typically above 95%, suitable for research applications.

Data Table: Key Chemical Identifiers and Properties

Property Value Source
Molecular Formula C20H26N2O2 PubChem
Molecular Weight 326.4 g/mol PubChem
IUPAC Name N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)butanamide PubChem
Canonical SMILES CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC=C(C=C2)N PubChem
Purity ≥95% BenchChem

Q & A

Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of structurally analogous butanamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, in the synthesis of herbicidal butanamide compounds like beflubutamid, nucleophilic substitution or Ullmann-type coupling is used to attach phenoxy groups to the amide backbone . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide bond formation.
  • Catalysts : Copper(I) iodide or palladium catalysts improve coupling efficiency for aromatic ether linkages .
  • Temperature control : Reactions often require heating (80–120°C) to achieve high yields while avoiding decomposition.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures can isolate the target compound with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

A multi-technique approach is critical for structural validation:

  • NMR spectroscopy :
    • ¹H NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm) to confirm substitution patterns on the phenyl rings. The sec-butyl group’s methyl and methine protons appear as multiplet clusters (δ 0.8–1.6 ppm).
    • ¹³C NMR : Identify carbonyl (C=O, δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • IR spectroscopy : Confirm amide C=O stretching (1640–1680 cm⁻¹) and N–H bending (1540–1580 cm⁻¹) .
  • Mass spectrometry (HRMS) : Use ESI or EI-MS to verify molecular ion peaks and fragmentation patterns consistent with the sec-butyl and aminophenyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on the biological activity of this compound derivatives?

SAR studies should systematically modify:

  • Phenoxy substituents : Replace the sec-butyl group with tert-butyl, trifluoromethyl, or halogenated groups to assess steric and electronic effects on bioactivity (e.g., herbicidal or anticancer activity) .
  • Amide linkage : Introduce sulfonamide or urea groups to evaluate hydrogen-bonding interactions with target proteins .
  • Aminophenyl group : Substitute with nitro or methoxy groups to modulate electron density and binding affinity.
    Methodological considerations :
  • Use in vitro assays (e.g., enzyme inhibition, cell viability) to quantify activity changes.
  • Pair with computational docking studies to correlate substituent effects with binding poses in target proteins (e.g., tubulin) .

Q. What methodologies are recommended for resolving contradictions in biological activity data observed across different assay systems for this compound?

Discrepancies in activity data often arise from assay-specific variables. To address this:

  • Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
  • Orthogonal assays : Validate results using complementary techniques (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
  • Stability testing : Perform HPLC or LC-MS to confirm compound integrity under assay conditions, as degradation products may skew results .
  • Dose-response curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values and ensure reproducibility across replicates .

Q. How can X-ray crystallography be utilized to resolve the three-dimensional structure of this compound, and what insights can this provide?

Single-crystal X-ray diffraction is the gold standard for structural elucidation:

  • Crystallization : Use slow evaporation from a dichloromethane/methanol mixture to grow high-quality crystals .
  • Data collection : Collect datasets at low temperature (100–150 K) to reduce thermal motion artifacts.
  • Key insights :
    • Confirm the spatial arrangement of the sec-butyl group (e.g., gauche or anti conformation) and its steric effects on molecular packing.
    • Identify intermolecular interactions (e.g., hydrogen bonds between amide NH and phenoxy oxygen) that influence solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.